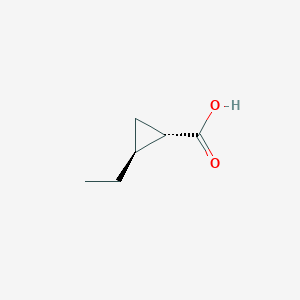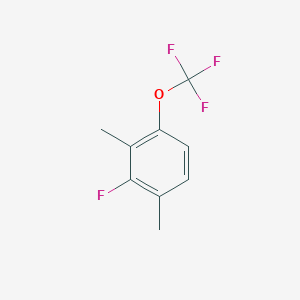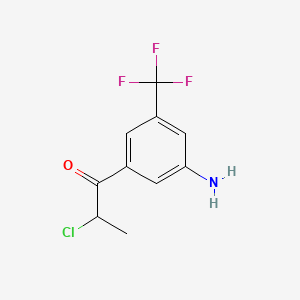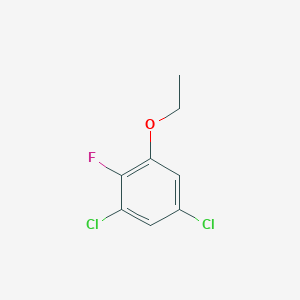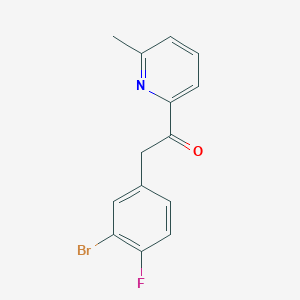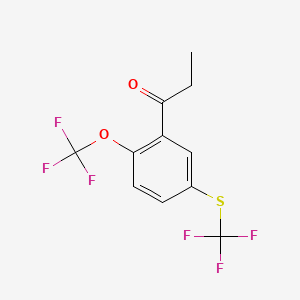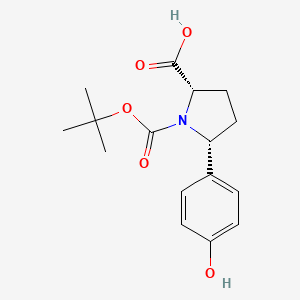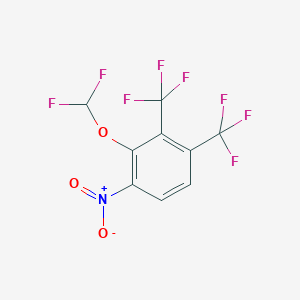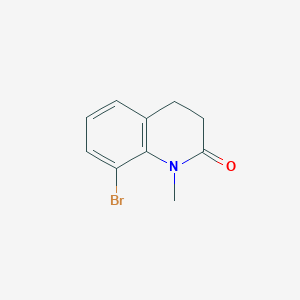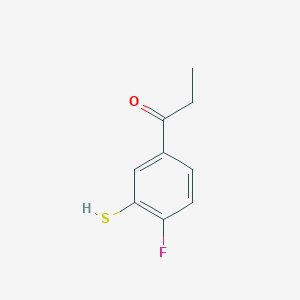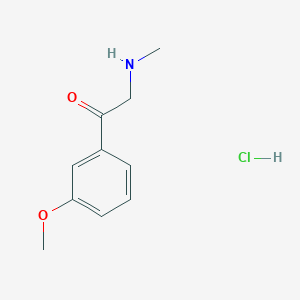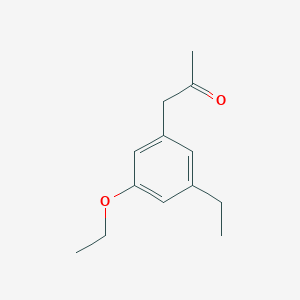
1-(3-Ethoxy-5-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced catalytic systems and precise control of reaction parameters to achieve large-scale production efficiently .
Analyse Des Réactions Chimiques
1-(3-Ethoxy-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-(3-Ethoxy-5-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and benzyl methyl ketone. These compounds share structural similarities but differ in their functional groups and chemical properties :
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3-ethoxy-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11-7-12(6-10(3)14)9-13(8-11)15-5-2/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MHOONVSYXGJMLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)OCC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


